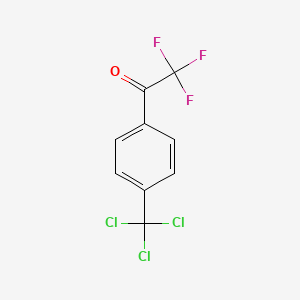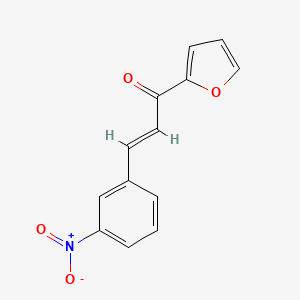
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as 2E-FNP, is a compound with a wide range of applications in the scientific research field. It is a chemical compound of the furan family, which is a group of compounds that are composed of a five-membered ring. 2E-FNP is used as a reagent or intermediate in various synthetic organic reactions and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by binding to specific receptors in the body and altering their activity. This binding can lead to a variety of physiological effects, such as changes in hormone levels, neurotransmitter levels, and cell signaling. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can be beneficial for a variety of medical conditions.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, lower cholesterol levels, and improve blood circulation. Additionally, it has been found to have anti-cancer properties, as well as the ability to reduce the risk of heart disease, stroke, and other cardiovascular diseases. Additionally, it has been found to have anti-microbial and anti-fungal properties, making it a potential treatment for various infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly stable in both aqueous and organic solvents. Additionally, it is non-toxic and has a low environmental impact. However, it is important to note that (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be toxic in high concentrations, and it is important to use protective equipment when handling it in the laboratory.
Zukünftige Richtungen
Due to its wide range of applications and potential benefits, there are a number of potential future directions for (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one research. These include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be done on its potential use in the development of new drugs and treatments, as well as its potential use in the development of new synthetic organic reactions. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic uses.
Synthesemethoden
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be synthesized through a three-step process, starting with the reaction of furan with 3-nitrobenzoyl chloride. This reaction produces a nitrofuran derivative, which is then reacted with sodium hydroxide to form a sodium salt intermediate. Finally, the sodium salt is reacted with prop-2-en-1-one to produce the desired (2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one product. This method of synthesis has been found to be highly efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent or intermediate in various synthetic organic reactions, as well as in the development of various pharmaceuticals and other compounds. Additionally, it has been used to study the effects of various drugs on the human body, as well as in the development of new drugs and treatments.
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUYUXFCVIEMIN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
CAS RN |
40217-31-0 | |
| Record name | 1-(2-FURYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)

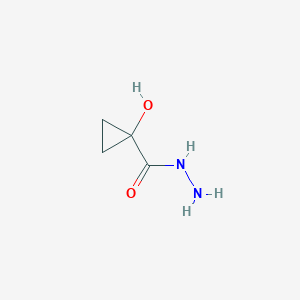
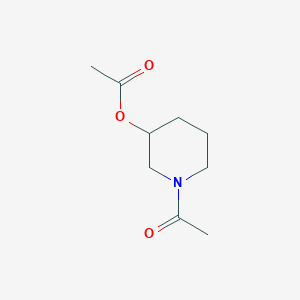
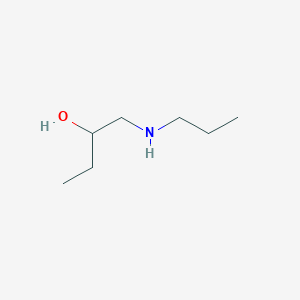
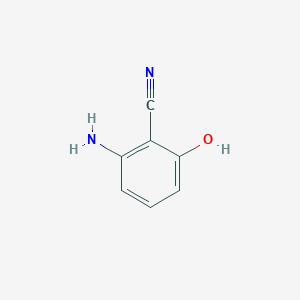
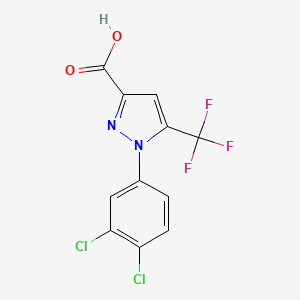


![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)
